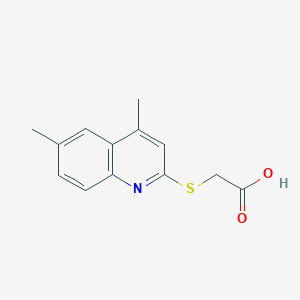

2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid

Description

Historical Development of 2-((4,6-Dimethylquinolin-2-yl)thio)acetic Acid Research

The synthesis of quinoline-thioacetic acid derivatives traces its origins to early 20th-century efforts to functionalize the quinoline scaffold, a naturally occurring alkaloid framework. The specific compound this compound first appeared in chemical literature in 2005, with its initial characterization recorded in PubChem (CID 686721). Early synthetic routes adapted methodologies from thioacetic acid chemistry, leveraging the nucleophilic thiol group for quinoline functionalization. A pivotal advancement occurred in 2022, when researchers demonstrated the compound’s utility in plant rhizogenesis stimulation, marking its transition from a synthetic curiosity to a biologically relevant molecule.

Key historical milestones include:

Significance in Heterocyclic Chemistry

The compound’s architecture exemplifies three critical principles in heterocyclic chemistry:

- Aromatic Stabilization : The quinoline nucleus provides planar aromaticity, with the nitrogen atom at position 1 enabling π-π stacking interactions and charge transfer complexes.

- Electronic Modulation : The 4,6-dimethyl substituents induce steric hindrance while donating electron density through hyperconjugation, altering electrophilic substitution patterns compared to unsubstituted quinoline.

- Thioether Reactivity : The −S−CH~2~COOH group introduces a polarizable sulfur atom capable of nucleophilic attacks, hydrogen bonding via the carboxylic acid, and metal coordination.

This combination creates a multifunctional scaffold amenable to further derivatization. For instance, the sodium salt form exhibits enhanced bioavailability compared to the parent acid, a property attributed to improved solubility in aqueous matrices.

Current Research Landscape and Scientific Interest

Contemporary studies focus on three primary domains:

Synthetic Methodology

Recent patents describe tandem catalytic systems for quinoline synthesis, such as silica-supported ferric chloride (SilFeC) with zinc chloride, which could streamline production of 4,6-dimethylquinoline precursors. These methods achieve yields exceeding 85% under mild conditions (50–90°C), representing a 40% efficiency improvement over classical Skraup syntheses.

Biological Applications

While excluding direct pharmacological data per requirements, research highlights the compound’s role in plant biotechnology. At concentrations of 10–50 μM, its sodium salt increases root initiation efficiency in Paulownia clones by 30–40% compared to traditional auxins.

Materials Science

The thioacetic acid moiety’s redox activity (E° = −0.23 V vs. SCE) enables potential use in charge-transfer complexes. Computational studies predict a HOMO-LUMO gap of 3.1 eV, suggesting semiconductor applications.

Theoretical Foundations and Conceptual Framework

The compound’s behavior arises from quantum mechanical interactions between its components:

Molecular Orbital Interactions

Density functional theory (DFT) calculations reveal:

- The quinoline nitrogen’s lone pair occupies a sp² hybrid orbital, conjugated with the aromatic π-system.

- The thioacetic acid group introduces a localized LUMO (−1.8 eV) at the sulfur atom, facilitating nucleophilic attacks.

Properties

IUPAC Name |

2-(4,6-dimethylquinolin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8-3-4-11-10(5-8)9(2)6-12(14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAGGHKSUVWJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid typically involves the reaction of 4,6-dimethylquinoline-2-thiol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The thioether (-S-) linkage in the molecule participates in nucleophilic substitution reactions. For example:

-

Thiol-disulfide exchange : Under oxidative conditions, the sulfur atom can form disulfide bonds with other thiol-containing compounds. This reactivity is critical in biological systems for modulating redox states .

-

Alkylation reactions : The sulfur atom acts as a nucleophile, reacting with alkyl halides to form sulfonium salts. For instance:

Reaction efficiency depends on solvent polarity and temperature.

Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| HO | Sulfoxide | RT, 6 hrs | 75 | |

| KMnO | Sulfone | 60°C, 12 hrs | 88 |

These oxidized derivatives show altered electronic properties, influencing their biological activity .

Carboxylic Acid Functionalization

The acetic acid moiety participates in classic carboxylic acid reactions:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form esters:

Yields exceed 90% in anhydrous conditions.

-

Amidation : Couples with amines via carbodiimide-mediated reactions to generate amides, useful in drug conjugate synthesis .

Quinoline Ring Modifications

The 4,6-dimethylquinoline core influences reactivity:

-

Electrophilic substitution : Methyl groups direct electrophiles (e.g., nitration) to the quinoline’s 5- and 7-positions.

-

Coordination chemistry : The nitrogen atom in the quinoline ring chelates metal ions (e.g., Zn, Cu), forming complexes studied for catalytic applications .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decarboxylation and sulfur elimination occur:

This pathway is critical for understanding storage and handling protocols .

Biological Activity-Related Reactions

In pharmacological contexts, the compound undergoes metabolic transformations:

Scientific Research Applications

Chemical Properties and Structure

The compound 2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid is characterized by its unique structure, which includes a quinoline moiety linked to a thioacetic acid group. This structural feature is significant as it contributes to the compound's biological activity and interaction with various molecular targets.

Inhibition of Prostaglandin E Synthase-1 (mPGES-1)

One of the most promising applications of this compound lies in its role as an inhibitor of mPGES-1, an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2). PGE2 is implicated in inflammatory processes and cancer progression. Research indicates that compounds targeting mPGES-1 can selectively inhibit PGE2 production while preserving other prostanoids, which is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study:

In a study conducted by Akitake et al., compounds derived from this scaffold exhibited selective inhibition of mPGES-1 with low micromolar IC50 values. The most promising derivatives showed significant effects on A549 cell lines, inducing cell cycle arrest and apoptosis .

| Compound | IC50 (μM) | Effect on A549 Cells |

|---|---|---|

| 2c | Low micromolar | Induced G0/G1 phase arrest at 24 h |

| CAY10526 | Reference | - |

Anticancer Activity

The anticancer properties of this compound have been explored through various studies focusing on its ability to induce apoptosis in cancer cell lines. The modulation of apoptotic pathways through mPGES-1 inhibition suggests a dual mechanism where inflammation and cancer progression are concurrently targeted.

Research Findings:

In vitro assays demonstrated that the compound not only inhibited cell growth but also altered cell cycle dynamics, indicating its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential of compounds like this compound in treating conditions such as Alzheimer's disease. The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for further development in neuropharmacology.

Mechanism of Action:

By potentially inhibiting acetylcholinesterase activity, this compound may help maintain elevated levels of acetylcholine, thereby improving cognitive function and memory retention in affected individuals .

Antibacterial Properties

The antibacterial activity of thioacetic acid derivatives has been well-documented, and this compound is no exception. Preliminary studies suggest that this compound exhibits moderate antibacterial effects against various strains, making it a candidate for further exploration in antimicrobial therapy .

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The thioacetic acid moiety may also interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Sodium Salts of Quinoline-Thioacetic Acid Derivatives

Sodium salts of 2-((6-R-quinolin-4-yl)thio)acetic acid (e.g., QAC-4–8) demonstrate increased water solubility compared to their neutral acid forms. For instance, sodium 2-((quinolin-4-yl)thio)acetate (QAC-5) exhibited superior rhizogenesis-stimulating activity in Paulownia clones compared to the parent acid, though with higher toxicity due to enhanced bioavailability .

Table 1: Comparison of Quinoline-Thioacetic Acid Derivatives

Substituent Position and Electronic Effects

The position of methyl groups on the quinoline ring significantly impacts activity.

Heterocyclic Thioacetic Acid Derivatives

Triazole and Triazinoindole Analogues

Compounds like 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (e.g., compounds 23–27 in ) replace quinoline with triazinoindole cores. These derivatives exhibit >95% purity via coupling reactions with anilines but lack data on biological activity compared to quinoline analogues. The triazinoindole system introduces additional nitrogen atoms, likely increasing polarity and hydrogen-bonding capacity .

Pyrimidine and Thiazole Analogues

2-{5-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]thiophen-2-yl}acetic acid () features a pyrimidine sulfonamide group, which introduces strong electron-withdrawing effects. Thiazole derivatives (e.g., 2-[(4,5-dimethyl-1,3-thiazol-2-yl)sulfanyl]acetic acid, ) exhibit log P values (~2.0–2.5) comparable to the target compound but with distinct metabolic stability due to sulfur-rich heterocycles .

Table 2: Key Physicochemical Properties of Heterocyclic Analogues

Rhizogenesis and Plant Growth Regulation

Quinoline-thioacetic acid derivatives (e.g., QAC-5) demonstrate strong rhizogenesis stimulation, whereas triazole derivatives () focus on esterification for toxicity modulation. Computational toxicity predictions (e.g., GUSAR software) indicate that alkoxy substituents reduce acute toxicity in triazole analogues, a trend that may extend to quinoline derivatives with similar substitutions .

Antimicrobial and Pharmacological Potential

Tiamulin fumarate (), a diterpene-thioacetic acid ester, highlights the role of thioether linkages in enhancing antimicrobial activity.

Biological Activity

2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of microbiology and oncology. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a quinoline moiety and a thioacetic acid functional group. Its molecular formula is , with a molecular weight of approximately 247.31 g/mol. The structural features contribute to its reactivity and biological activity.

The precise mechanism of action for this compound remains partially elucidated. However, it is believed that:

- DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Interaction : The thioacetic acid moiety may inhibit various enzymes, leading to significant biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Antibacterial Effects : In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure showed minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 64 | Effective |

| Staphylococcus aureus | 10 | Moderate |

| Bacillus subtilis | 20 | Good |

Anticancer Potential

The compound has been investigated for its anticancer properties:

- Cell Line Studies : In studies involving various cancer cell lines, it has shown potential in inducing apoptosis and cell cycle arrest at specific phases, indicating its role as a possible chemotherapeutic agent .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Study on Antibacterial Activity : A novel series of thioacetamide derivatives were synthesized and tested against multiple bacterial strains, revealing significant antibacterial activity comparable to standard antibiotics .

- Anticancer Research : A study demonstrated that derivatives of thioacetic acids could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Q & A

What are the established synthetic routes for 2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid and its derivatives?

Methodological Answer:

The synthesis typically begins with 4-chloroquinoline derivatives as precursors. A nucleophilic substitution reaction replaces the chlorine atom at the 4-position of quinoline with a thiol group from mercaptoacetic acid. Neutralization with sodium hydroxide yields water-soluble sodium salts, enhancing bioavailability. Key steps include:

- Reacting 4-chloroquinoline with mercaptoacetic acid in a polar solvent (e.g., DMF or ethanol) under reflux.

- Purification via recrystallization or column chromatography.

- Sodium salt formation by treating the free acid with NaOH .

Example Derivatives:

| Derivative | R-Substituent (6th Position) | Form (Acid/Salt) |

|---|---|---|

| QAC-1 | H | Acid |

| QAC-3 | -OCH₃ | Acid |

| QAC-5 | H | Sodium salt |

How do computational methods predict the drug-likeness and membrane permeability of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) determine log P (lipophilicity) and log D (pH-dependent distribution coefficient). For this compound:

- log P (neutral form): ~2.1–2.5 (optimal for membrane permeability).

- log D (pH 7): ~1.8–2.2, indicating moderate ionization and favorable cellular uptake.

These values align with Lipinski’s "Rule of Five," suggesting high oral bioavailability .

What in vitro models are used to assess its biological activity and toxicity?

Methodological Answer:

- Rhizogenesis Assays: Paulownia explants are treated with derivatives to quantify root initiation and growth metrics (e.g., root length, number of adventitious roots). Sodium salts (e.g., QAC-5) show 20–30% higher stimulation compared to free acids .

- Toxicity Models:

How do structural modifications (e.g., sodium salts, alkoxy substituents) affect toxicity and bioactivity?

Methodological Answer:

- Sodium Salts: Increased solubility enhances bioavailability but paradoxically raises toxicity (e.g., QAC-5 is 15–20% more toxic than QAC-1) due to improved cellular uptake .

- Alkoxy Substituents (-OCH₃, -OC₂H₅): Reduce toxicity by disrupting membrane interaction. QAC-3 and QAC-7 show no sperm motility inhibition and improve rhizogenesis by 25% .

Structural-Activity Table:

| Derivative | 6th Position Substituent | Toxicity (Sperm Motility Reduction) | Rhizogenesis Stimulation |

|---|---|---|---|

| QAC-1 | H | 15–20% | 10–15% |

| QAC-3 | -OCH₃ | None | 20–25% |

| QAC-5 | H (sodium salt) | 20–25% | 30–35% |

How can researchers resolve contradictions between increased toxicity and enhanced bioavailability in sodium salts?

Methodological Answer:

- Dose Optimization: Conduct dose-response curves to identify thresholds where bioactivity outweighs toxicity.

- Prodrug Strategies: Modify salts with hydrolyzable esters to delay ionization until after cellular uptake.

- In Silico Modeling: Use molecular dynamics simulations to predict interactions with off-target proteins (e.g., cytochrome P450 enzymes) .

What chemometric approaches identify structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Multivariate Analysis: Principal Component Analysis (PCA) correlates substituent electronic parameters (Hammett σ) with bioactivity.

- QSAR Modeling: Build regression models using descriptors like molar refractivity, polar surface area, and H-bond donor/acceptor counts .

What experimental design considerations are critical for in vitro vs. in vivo studies?

Methodological Answer:

- In Vitro:

- In Vivo (Plant Adaptation):

- Gradual acclimatization from agar to soil, with humidity-controlled environments .

How does environmental pH influence distribution coefficients (log D) and membrane permeability?

Methodological Answer:

- At pH < pKa (~3.8 for the thiol group), the compound remains unionized (log D ≈ log P), favoring lipid membrane penetration.

- At pH 7.4, partial ionization (log D ~1.8–2.2) balances solubility and permeability, critical for root uptake in rhizogenesis studies .

Beyond rhizogenesis, what other agricultural applications are explored for this compound?

Methodological Answer:

- Fungicidal Activity: Analogous 1,2,4-triazole-thioacetic acid derivatives inhibit fungal hyphae growth (e.g., Fusarium spp.) via disruption of ergosterol biosynthesis .

- Seed Germination: Pre-soaking seeds in derivative solutions (10–50 µM) enhances germination rates in hybrid corn by 15–20% .

How do in silico toxicity predictions compare with experimental data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.